molecular formula C16H8Br2N2O2 B6591279 (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one CAS No. 1351240-72-6

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one

Cat. No.: B6591279
CAS No.: 1351240-72-6
M. Wt: 420.05 g/mol
InChI Key: FMIGDKYPJSFPDF-UHFFFAOYSA-N
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Description

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one is a synthetic organic compound belonging to the indolinone family This compound is characterized by the presence of two bromine atoms and a conjugated system involving indolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one typically involves the bromination of indolinone derivatives. One common method involves the use of hydrogen bromide and sodium nitrite in water at low temperatures, followed by the addition of copper(I) bromide and copper(II) bromide to facilitate the bromination process . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoindolin-2-one
  • Methyl 5-bromo-2-oxoindoline-7-carboxylate
  • 5-Bromo-6-methylindolin-2-one
  • 5-Bromo-3-ethylindolin-2-one
  • 5-Bromo-3-methylindolin-2-one

Uniqueness

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one is unique due to its conjugated system and the presence of two bromine atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-3-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-15(21)13(9)14-10-4-2-8(18)6-12(10)20-16(14)22/h1-6,19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIGDKYPJSFPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2C3=C4C=CC(=CC4=NC3=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147124-21-7
Record name 6,6'-Dibromoisoindigo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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